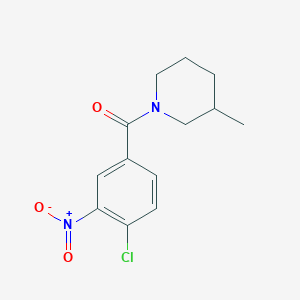![molecular formula C24H32N4O3S B4935663 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4935663.png)
4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide, also known as MPSPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various fields of research, including neuroscience and pharmacology.
作用机制
The mechanism of action of 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide involves the inhibition of the dopamine transporter, which results in an increase in the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of various physiological and behavioral processes, including movement, reward, and motivation. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the dose and duration of treatment. In general, this compound has been shown to increase the levels of dopamine in the brain, which can lead to various effects on behavior and physiology. These effects include increased locomotor activity, enhanced reward sensitivity, and improved cognitive function. However, prolonged exposure to this compound can lead to neurotoxicity and other adverse effects.
实验室实验的优点和局限性
One of the main advantages of 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide for lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various physiological and behavioral processes. However, the use of this compound in lab experiments is limited by its potential for neurotoxicity and other adverse effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide. One direction is to further investigate its potential use as a drug candidate for the treatment of various disorders, including ADHD and drug addiction. Another direction is to study its effects on other neurotransmitter systems and their interactions with dopamine. Additionally, further research is needed to elucidate the mechanisms underlying the neurotoxicity and other adverse effects of this compound, which can inform the development of safer and more effective drugs.
合成方法
The synthesis of 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide involves multiple steps, starting with the reaction of 4-methylbenzoyl chloride with 4-(4-methyl-1-piperazinyl)aniline to form 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. This intermediate is then reacted with piperidine-1-sulfonyl chloride to produce the final product, this compound. The synthesis method of this compound has been optimized to ensure high yields and purity of the compound.
科学研究应用
4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential use in scientific research. It has shown promising results in various fields of research, including neuroscience, pharmacology, and cancer research. In neuroscience, this compound has been shown to act as a potent and selective inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. In pharmacology, this compound has been studied for its potential use as a drug candidate for the treatment of various disorders, including attention deficit hyperactivity disorder (ADHD) and drug addiction. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
属性
IUPAC Name |
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-19-6-7-20(18-23(19)32(30,31)28-12-4-3-5-13-28)24(29)25-21-8-10-22(11-9-21)27-16-14-26(2)15-17-27/h6-11,18H,3-5,12-17H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJXJMZRZZQQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[6-(4-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4935585.png)
![cyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4935590.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methanol](/img/structure/B4935591.png)
![1-[5-(mesityloxy)pentyl]piperidine](/img/structure/B4935594.png)
![sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate](/img/structure/B4935606.png)
![N-(2,3-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B4935611.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B4935619.png)
![(1S*,4S*)-2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4935626.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4935638.png)
![N-cyclopropyl-2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B4935645.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4935671.png)

![2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4935697.png)
